1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride
Overview
Description
The compound “1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride” is a chemical with the CAS Number 1798032-54-8 . It has a molecular weight of 241.12 . The IUPAC name for this compound is 1-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)ethan-1-ol dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12N4O.2ClH/c1-5(12)7-4-11(10-9-7)6-2-8-3-6;;/h4-6,8,12H,2-3H2,1H3;2*1H . This code provides a detailed description of the molecule’s structure.Scientific Research Applications
Synthesis and Anti-Tubercular Activity
Research focused on azetidinone derivatives, including those incorporating 1,2,4-triazole, has demonstrated significant potential in anti-tubercular activity. Novel azetidinone analogues were synthesized and evaluated against Mycobacterium tuberculosis, showing promising results, particularly for 3-nitro and 4-methoxy benzaldehyde analogues. This suggests a potential pathway for developing new anti-tubercular agents (Thomas, George, & Harindran, 2014).
Antifungal Activity
1,2,3-Triazoles, including derivatives similar to the compound , have been extensively studied for their biological activities, particularly their antifungal properties. The synthesis of 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols and their evaluation against various Candida species revealed significant antifungal potential. Specific halogen-substituted triazole compounds exhibited noteworthy antifungal profiles, indicating the possibility of further structural modifications to enhance drug efficacy (Lima-Neto et al., 2012).
Insecticidal Agents
A green synthesis approach for 1-(1,2,4-triazol-4-yl)spiro[azetidine-2,3′-(3H)-indole]-2′,4′(1′H)-diones explored their potential as insecticidal agents. The compounds showed promising results against Periplaneta americana, indicating the potential application of such derivatives in developing new insecticidal compounds (Jain, Sharma, & Kumar, 2013).
Antibacterial Agents
Further research into azetidinone derivatives, incorporating various functional groups, has demonstrated significant antibacterial activity. The synthesis of new azetidinone compounds from Schiff bases of 5-phenyltetrazole showed considerable efficacy against tested bacterial and fungal strains, suggesting their potential as antibacterial agents (Mohite & Bhaskar, 2011).
Safety And Hazards
properties
IUPAC Name |
1-[1-(azetidin-3-yl)triazol-4-yl]ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-5(12)7-4-11(10-9-7)6-2-8-3-6;;/h4-6,8,12H,2-3H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHNFPRSNKGNHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2CNC2)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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